molecular formula C4HFN2S B11788834 4-Fluorothiazole-2-carbonitrile CAS No. 1638764-57-4

4-Fluorothiazole-2-carbonitrile

Cat. No.: B11788834
CAS No.: 1638764-57-4
M. Wt: 128.13 g/mol
InChI Key: KPLNIBCFSYGKFE-UHFFFAOYSA-N
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Description

4-Fluorothiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C4HFN2S and a molecular weight of 128.13 g/mol It features a thiazole ring substituted with a fluorine atom at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzonitrile with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothiazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Fluorothiazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or modulating receptor activity. The presence of the fluorine atom and cyano group can enhance binding affinity and specificity to molecular targets. The thiazole ring structure allows for interactions with various biological pathways, contributing to its efficacy in different therapeutic areas .

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar ring structure but without the fluorine and cyano substituents.

    4-Chlorothiazole-2-carbonitrile: Similar to 4-Fluorothiazole-2-carbonitrile but with a chlorine atom instead of fluorine.

    2-Aminothiazole: Contains an amino group at the 2-position instead of a cyano group.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and cyano group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group increases its reactivity and potential for further functionalization .

Properties

CAS No.

1638764-57-4

Molecular Formula

C4HFN2S

Molecular Weight

128.13 g/mol

IUPAC Name

4-fluoro-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C4HFN2S/c5-3-2-8-4(1-6)7-3/h2H

InChI Key

KPLNIBCFSYGKFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C#N)F

Origin of Product

United States

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